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4-Chlorobicyclo[3.2.1]oct-3-en-2-one

Cat. No.: B8554487
M. Wt: 156.61 g/mol
InChI Key: QWAYXHRFJGPTSG-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Synthetic Organic Chemistry

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a structure with two non-adjacent bridgehead atoms connected by bridges. youtube.comwikipedia.orgyoutube.com This arrangement confers a high degree of rigidity compared to other bicyclic systems like fused or spiro compounds. youtube.com This rigidity is a key factor influencing their chemical behavior and stereochemistry. youtube.com

The unique three-dimensional architecture of bridged bicyclic systems makes them crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com Their well-defined spatial arrangement allows for precise control over the stereochemical outcomes of reactions, a critical aspect in the synthesis of biologically active compounds. youtube.com Furthermore, the inherent strain in some bridged systems can be harnessed to drive specific chemical transformations.

Table 1: Comparison of Bicyclic Systems

System Type Shared Atoms Bridgehead Atom Connectivity Key Feature Example
Spiro One Single shared atom Two rings joined at a single point youtube.com Spiro[5.5]undecane wikipedia.org
Fused Two adjacent Directly bonded Rings share a common bond wikipedia.orgyoutube.com Decalin wikipedia.org

Historical Context of Bicyclo[3.2.1]octanoid Chemistry

The study of bicyclo[3.2.1]octanoids has evolved significantly over the years, driven by their presence in numerous natural products. researchgate.net Early research focused on the isolation and structural elucidation of these compounds from natural sources. As synthetic methodologies advanced, so did the ability to construct the bicyclo[3.2.1]octane skeleton with increasing efficiency and control.

Key developments in this area include the use of rearrangement reactions to form the bicyclo[3.2.1]octane core from other bicyclic systems, such as bicyclo[2.2.2]octenones. researchgate.netnih.gov The development of ionic, radical, and metal-catalyzed reactions has further expanded the synthetic toolbox for accessing these structures. researchgate.net More recently, organocatalysis has provided powerful enantioselective methods for the synthesis of optically enriched bicyclo[3.2.1]octanes from achiral starting materials. researchgate.net

Structural Elucidation Challenges in Complex Bicyclic Systems

Determining the precise three-dimensional structure of complex bicyclic systems presents a significant challenge for chemists. The rigid and often intricate nature of these molecules can make it difficult to assign the relative and absolute stereochemistry of substituents.

A variety of spectroscopic techniques are employed for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques, is a powerful tool for establishing connectivity and relative stereochemistry. However, in some cases, the interpretation of NMR data can be ambiguous.

Historically, chemical degradation and derivatization methods were used to correlate the structure of an unknown compound to one with a known structure. While still valuable, these methods are often time-consuming and require significant amounts of material. X-ray crystallography provides the most definitive structural information, but it is contingent on the ability to grow suitable single crystals of the compound, which is not always possible. The stereochemical intricacies of bicyclo[3.2.1]octane systems have been a subject of detailed study, with techniques like proton-fluorine spin-spin coupling being used to probe their stereochemical requirements. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO B8554487 4-Chlorobicyclo[3.2.1]oct-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

4-chlorobicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C8H9ClO/c9-7-4-8(10)6-2-1-5(7)3-6/h4-6H,1-3H2

InChI Key

QWAYXHRFJGPTSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=CC2=O)Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 Chlorobicyclo 3.2.1 Oct 3 En 2 One

Chemical Transformations Involving the α,β-Unsaturated Ketone Moiety

The carbon-carbon double bond in the bicyclic system can undergo electrophilic addition. While specific studies on 4-Chlorobicyclo[3.2.1]oct-3-en-2-one are not prevalent, the mechanism can be inferred from similar strained bicyclic alkenes. For instance, the bromination of bicyclo[3.2.0]hept-2-en-6-ones proceeds with high stereospecificity. electronicsandbooks.com The reaction is believed to involve the preferential formation of a bromonium ion intermediate on the less sterically hindered exo-face of the ring system. electronicsandbooks.com Subsequent attack by a nucleophile occurs at either C3 or C4, typically from the opposite face (anti-addition), leading to the corresponding disubstituted products. The regioselectivity and stereoselectivity of the addition are influenced by the electronic effects of the chloro and carbonyl substituents and the steric environment of the bicyclic frame.

The electron-deficient nature of the double bond in the α,β-unsaturated ketone moiety makes this compound a potential dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. It can react with electron-rich dienes to form more complex polycyclic structures.

A relevant transformation is its reaction with molecular oxygen under photochemical conditions. Photoenolization of the ketone can lead to the formation of a dienol intermediate. rsc.org This dienol can then undergo a [4+2] cycloaddition with oxygen, a process known as autoxidation, to yield a tricyclic endoperoxide. rsc.org This reaction highlights the capability of the bicyclic system to participate in cycloadditions, leading to diastereoselective product formation. rsc.org

The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation. This reaction is a common method for saturating the bicyclic framework. In related bicyclo[3.2.1]octene systems, catalytic hydrogenation using palladium on carbon (Pd/C) has been effectively employed. For example, 3-chlorobicyclo[3.2.1]oct-6-ene-2,4-dione can be hydrogenated at 55°C under 1 bar of H₂ to reduce the double bond. rsc.org This process converts the enone into the corresponding saturated ketone, a key step in the synthesis of various bicyclic derivatives.

Table 1: Examples of Catalytic Hydrogenation in Bicyclo[3.2.1]octene Systems
SubstrateCatalystSolventConditionsProductYieldSource
3-chlorobicyclo[3.2.1]oct-6-ene-2,4-dione10% Pd/CDioxane/Water/Acetic Acid55 °C, 1 bar H₂, 6h3-chloro-4-hydroxybicyclo[3.2.1]oct-3-en-2-one58% rsc.org
bicyclo[3.2.1]oct-6-ene-2,4-dionePd/CDioxane/Ethyl AcetateRoom Temp, 1hbicyclo[3.2.1]octane-2,4-dioneGood rsc.org

Nucleophilic Substitution and Elimination Reactions Involving the Chlorine Atom

The vinylic chlorine atom is susceptible to nucleophilic substitution, a key reaction in the synthetic utility of this compound. This transformation is central to the production of valuable derivatives, most notably bicyclo[3.2.1]octane-2,4-dione, an intermediate for herbicides. google.com

A crucial reaction of this compound is its conversion to 4-alkoxy derivatives. This typically occurs through reaction with an alcohol in the presence of a strong base. google.com The resulting 4-alkoxybicyclo[3.2.1]oct-3-en-2-one is a stable intermediate that can be isolated or hydrolyzed in a subsequent step to yield the final dione (B5365651) product. The reaction mechanism is generally considered to be an addition-elimination pathway, where the alkoxide nucleophile adds to the C4 position of the enone, followed by the elimination of the chloride ion from C3 to reform the double bond.

The efficiency of the nucleophilic substitution is significantly enhanced by the use of specific catalysts and strong bases. Strong bases, such as sodium hydroxide, are required to generate the nucleophilic alkoxide from the alcohol and to facilitate the elimination step. google.comgoogle.com

Furthermore, cyanide ions (e.g., from potassium cyanide) have been shown to act as effective catalysts in this transformation. google.com A patented process describes the reaction of 3-chlorobicyclo[3.2.1]oct-3-en-2-one with methanol in the presence of catalytic potassium cyanide and a stoichiometric amount of sodium hydroxide. google.com The cyanide ion, being a potent nucleophile, can initiate an addition-elimination sequence, which is then followed by reaction with the alkoxide or hydroxide, ultimately leading to the desired product. This catalytic approach facilitates the conversion to the corresponding 1,3-dione after hydrolysis. google.com

Table 2: Cyanide-Catalyzed Synthesis of Bicyclo[3.2.1]octane-2,4-dione Precursor
ReactantNucleophileCatalystBaseConditionsIntermediateSource
3-chlorobicyclo[3.2.1]oct-3-en-2-oneMethanolPotassium Cyanide (5 mol%)Aqueous Sodium Hydroxide (3.5 eq)Reflux, 2h4-methoxybicyclo[3.2.1]oct-3-en-2-one (in situ) google.com

Formation of 4-Alkoxybicyclo[3.2.1]oct-3-en-2-one Derivatives

Solvent and Temperature Effects on Alkoxylation

The conversion of this compound to a 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate is a critical step in one of the primary industrial synthesis routes. This reaction typically involves treating the parent compound, which can be synthesized via oxidation of exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol, with an alcohol in the presence of a strong base. The choice of solvent and temperature is crucial for optimizing the yield and selectivity of this alkoxylation step. Generally, polar solvents that can effectively solubilize the starting materials are favored in related organocatalytic domino reactions.

While specific comparative studies on solvent and temperature effects are not extensively detailed, established synthetic procedures for the precursor ketone provide insight into viable conditions. For instance, the oxidation of the corresponding alcohol to the ketone has been performed in dichloromethane at temperatures ranging from -60°C to room temperature, using reagents like dimethyl sulfoxide activated by oxalyl chloride or thionyl chloride, in the presence of a base such as triethylamine google.com. The subsequent alkoxylation proceeds to form the key 4-alkoxy intermediate, which can be monitored by techniques like gas chromatography .

Conversion to Bicyclo[3.2.1]octane-2,4-dione

The transformation of this compound into Bicyclo[3.2.1]octane-2,4-dione is a well-established industrial process. This conversion is not a direct single step but proceeds through the formation and subsequent hydrolysis of a 4-alkoxy or 4-cyano intermediate.

Hydrolysis of 4-Alkoxy Intermediates

Following the alkoxylation of this compound, the resulting 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate is hydrolyzed to yield the final dione product . This hydrolysis is typically achieved under acidic conditions. For example, after the formation of the intermediate, the reaction mixture can be introduced into ice-water and adjusted to a pH of 3 using concentrated hydrochloric acid. This acidification causes the neutral Bicyclo[3.2.1]octane-2,4-dione to precipitate as a solid, which can then be isolated via extraction google.com. An alternative method involves stirring the precursor in a mixture of acetonitrile and 10% sulphuric acid at reflux temperature (approximately 70°C) to facilitate hydrolysis and yield the dione orgsyn.org.

Reactant/IntermediateReagentsSolvent(s)TemperatureProductYield
bromo-bicyclo[3.2.1]oct-3-en-2-one10% Sulphuric AcidChlorobenzene / Acetonitrile~70 °C (Reflux)Bicyclo[3.2.1]octane-2,4-dione68% orgsyn.org
4-Cyanobicyclo[3.2.1]oct-3-en-2-oneaq. Potassium Hydroxide (0.5%)WaterRoom TemperatureBicyclo[3.2.1]octane-2,4-dione52% google.com
Solvent-Free Cyclization Approaches

While many syntheses of Bicyclo[3.2.1]octane-2,4-dione involve solvents, research into more environmentally benign methods has explored solvent-free conditions for related intermediates. A notable example is the solvent-free cyclization of 4-hydroxybicyclo[3.2.1]-3-octen-2-one. This reaction, which uses powdered sodium hydroxide, has been reported to provide comparable yields to traditional solvent-based methods . This approach highlights the potential for developing solvent-free processes for the direct conversion of precursors like this compound, thereby enhancing the sustainability of the synthesis .

Cyanation Reactions of 3-Chlorobicyclo[3.2.1]oct-3-en-2-one

Cyanation represents an alternative pathway for converting the bicyclic ketone into the corresponding dione. A patented process describes the reaction of the unsaturated ketone with a cyanide ion to produce a 4-Cyanobicyclo[3.2.1]oct-3-en-2-one intermediate . This intermediate is then subjected to hydrolysis to yield Bicyclo[3.2.1]octane-2,4-dione google.com. In one documented variant, treating the 4-cyano intermediate with a 0.5% aqueous potassium hydroxide solution for two hours at room temperature, followed by acidification, yielded the dione in 52% google.com.

Furthermore, studies on the closely related bicyclo[3.3.1]nonane system demonstrate the reactivity of α-halogenated ketones with cyanide. The reaction of α,α′-dihalogeno bicyclo[3.3.1]nonanediones with potassium cyanide, among other bases, led to an intramolecular ring closure, forming a highly functionalized 2-oxatricyclo[4.3.1.03,8]decane structure. This indicates that cyanide can act as a base to initiate complex rearrangements in similar bicyclic frameworks.

Rearrangement Pathways of the Bicyclo[3.2.1]oct-3-en-2-one Skeleton

The bicyclo[3.2.1]octane framework is susceptible to various rearrangement reactions, often catalyzed by acids. These rearrangements can alter the connectivity of the bicyclic system, leading to the formation of different, often isomeric, bicyclic or tricyclic structures.

Acid-Catalyzed Rearrangements of Related Bicyclic Systems

Acid catalysis is a common strategy to induce rearrangements in bicyclic systems. For example, the treatment of a related compound, 3-chlorobicyclo[3.2.1]oct-2-ene, with concentrated sulfuric acid at temperatures from 0°C to room temperature results in its conversion to bicyclo[3.2.1]octan-3-one orgsyn.org. This demonstrates a saturation of the double bond and removal of the chloro group under strong acid conditions.

More complex rearrangements have also been documented. The acid-catalyzed rearrangement of hydrobenzofuranoid neolignans has been shown to produce compounds with a bicyclo[3.2.1]octanoid skeleton, a transformation governed by stereochemical factors nih.gov. In another study, various bicyclo[3.2.1]oct-6-en-8-ol derivatives were treated with the Lewis acid BF₃·OEt₂. Depending on the substitution pattern at the C-1 position, these compounds rearranged selectively into either bicyclo[3.3.0]oct-3-en-2-one or 2-methylenebicyclo[3.3.0]oct-3-ene derivatives. This highlights how subtle structural features can completely direct the course of a rearrangement pathway within these bicyclic systems.

Starting MaterialCatalyst / ReagentsProduct(s)Key Transformation
3-chlorobicyclo[3.2.1]oct-2-eneConcentrated H₂SO₄bicyclo[3.2.1]octan-3-oneSaturation and Dechlorination orgsyn.org
Hydrobenzofuranoid neolignansAcidBicyclo[3.2.1]octanoid compoundsSkeleton Rearrangement nih.gov
Bicyclo[3.2.1]oct-6-en-8-ols (R¹=H)BF₃·OEt₂Bicyclo[3.3.0]oct-3-en-2-one derivativesC4-C5 bond migration
Bicyclo[3.2.1]oct-6-en-8-ols (R¹=Me)BF₃·OEt₂2-methylenebicyclo[3.3.0]oct-3-ene derivativesC1-C2 bond migration

Redox Transformations of the Ketone Functionality

Reduction Reactions and Diastereoselectivity Considerations

The reduction of the ketone functionality in bicyclic systems like this compound to the corresponding secondary alcohol can produce diastereomeric products. The stereochemical outcome is governed by the direction of nucleophilic attack by the hydride reagent (e.g., from sodium borohydride or lithium aluminum hydride). erowid.orggatech.edu The two primary factors influencing this diastereoselectivity are "steric approach control" and "product development control". mdma.ch

Steric Approach Control : This principle suggests that the hydride nucleophile will attack the carbonyl carbon from the less sterically hindered face of the molecule. For hindered ketones, this often leads to the formation of the thermodynamically less stable alcohol isomer. gatech.edumdma.ch

Product Development Control : This concept posits that the transition state of the reaction resembles the product, and therefore the reaction will favor the formation of the more stable alcohol isomer. This is often the dominant pathway for unhindered ketones. mdma.ch

In the bicyclo[3.2.1]octane framework, the two faces of the carbonyl group present different steric environments. The stereoselectivity of the reduction is thus highly dependent on the specific structure of the ketone and the nature of the reducing agent. gatech.eduacs.org For example, the reduction of substituted cyclohexanones, a related cyclic system, with various metal hydrides shows that the ratio of axial to equatorial alcohol formation is sensitive to both the steric bulk of the hydride reagent and the substituents on the ring. erowid.orgmdma.ch Similar considerations would apply to the reduction of this compound, where the approach of the hydride reagent would be directed to one face of the molecule, leading to a preponderance of one diastereomeric alcohol.

Factors Influencing Diastereoselectivity in Ketone Reduction
Controlling FactorDescriptionPredicted Outcome for Hindered Ketones
Steric Approach ControlHydride attacks from the less sterically hindered face.Formation of the less stable (axial) alcohol. gatech.edumdma.ch
Product Development ControlThe transition state resembles the product, favoring the most stable product.Formation of the more stable (equatorial) alcohol. mdma.ch
Reagent SizeBulkier hydride reagents increase the preference for attack from the less hindered face.Increased yield of the less stable alcohol.
Solvent EffectsThe solvent can influence the effective size and reactivity of the hydride reagent. gatech.eduVarying diastereomeric ratios.

Oxidative Transformations (e.g., Baeyer-Villiger Oxidation of Related Ketones)

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester (or a lactone if the ketone is cyclic) through the insertion of an oxygen atom adjacent to the carbonyl group. rug.nl This transformation is valuable in synthetic chemistry for accessing lactones from readily available cyclic ketones. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the more substituted carbon atom generally migrating preferentially. rug.nl

For a ketone within the bicyclo[3.2.1]octane framework, Baeyer-Villiger oxidation would lead to the formation of a bicyclic lactone. acs.orgresearchgate.net The reaction involves the migration of either the bridgehead α-carbon (C-1) or the vinylic α-carbon (C-3). The relative migratory aptitudes would dictate which of the two possible lactone products is formed. While tertiary alkyl groups have a high migratory aptitude, the constraints of the bicyclic system and the electronic nature of the vinylic carbon also play a significant role. Studies on related bicyclic ketones have shown that enzymatic Baeyer-Villiger oxidations can sometimes lead to the formation of "abnormal" lactones, where the less-substituted carbon migrates, offering a complementary regioselectivity to chemical methods. rug.nlpnas.org

Hydrogen-Deuterium Exchange Studies in Bicyclo[3.2.1]oct-3-en-2-one Systems

Under strongly basic conditions (e.g., tert-butoxide in deuterated tert-butyl alcohol), bicyclic enones can undergo hydrogen-deuterium (H-D) exchange at various positions. These exchange reactions provide insight into the formation and relative stabilities of carbanionic intermediates. cdnsciencepub.comcdnsciencepub.com

Allylic and Vinylic Carbanion Intermediates

Studies on bicyclo[3.2.1]octenone systems have demonstrated that H-D exchange occurs at multiple sites. cdnsciencepub.com The exchange at carbons adjacent to the double bond (allylic positions) proceeds through the formation of an allylic carbanion. cdnsciencepub.com More remarkably, exchange has also been observed directly at the olefinic carbons, which indicates the formation of a higher-energy vinylic carbanion. cdnsciencepub.comcdnsciencepub.com

In the bicyclo[3.2.1]oct-3-en-2-one system, exchange at C-2 would involve an allylic carbanion, while exchange at the C-3 position necessitates the formation of a vinylic carbanion. cdnsciencepub.com The ability of the system to form both types of intermediates highlights the strong activating effect of the base and the influence of the molecular framework. The relative stability of carbanions is generally influenced by hybridization, with greater s-character providing more stability to the negative charge. stackexchange.comreddit.com

Influence of Carbonyl Group on Exchange Rates

The presence of the carbonyl group has a profound influence on the rates of H-D exchange at the olefinic positions. cdnsciencepub.com The electron-withdrawing nature of the carbonyl group polarizes the double bond and stabilizes the formation of nearby carbanionic intermediates, thereby accelerating the exchange process. cdnsciencepub.com

Comparative studies between bicyclic olefins and their corresponding bicyclic enones have shown that the rate of olefinic H-D exchange is significantly faster in the enones. For instance, the rate of exchange in 3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one is accelerated by a factor of approximately 100 compared to the analogous bicyclo[2.2.2]octene. cdnsciencepub.com This demonstrates a clear activating effect of the carbonyl group on the formation of both allylic and vinylic carbanions in these bicyclic systems. cdnsciencepub.comcdnsciencepub.com

Hydrogen-Deuterium Exchange Intermediates in Bicyclo[3.2.1]octenone
Position of ExchangeType of Carbanion IntermediateInfluence of Carbonyl Group
Allylic (e.g., C-2)Allylic CarbanionRate significantly accelerated. cdnsciencepub.comcdnsciencepub.com
Vinylic (e.g., C-3)Vinylic CarbanionRate significantly accelerated, facilitating the formation of this less stable intermediate. cdnsciencepub.comcdnsciencepub.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural assignment of 4-Chlorobicyclo[3.2.1]oct-3-en-2-one, providing insights into the connectivity and spatial arrangement of its atoms.

¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum would be expected to show distinct signals for the vinyl, bridgehead, and methylene (B1212753) protons. The vinyl proton adjacent to the chlorine atom would likely appear in the downfield region. The bridgehead protons and the protons of the methylene bridges would exhibit complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum would be characterized by signals corresponding to the carbonyl carbon, the two olefinic carbons of the enone system, the bridgehead carbons, and the methylene carbons of the bicyclic framework. The carbonyl carbon would be the most deshielded, appearing at a high chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
Vinyl HDownfield region
Bridgehead HMid-field region
Methylene H'sUpfield region

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~190-200
C-Cl~130-140
C=C~125-135
Bridgehead C~40-60
Methylene C's~20-40

Two-Dimensional NMR Techniques (e.g., HMQC, NOESY) for Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the stereochemistry of complex molecules like this compound.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment would correlate the signals in the ¹H and ¹³C NMR spectra, allowing for the direct assignment of each proton to its attached carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments would provide information about the spatial proximity of protons. This would be crucial in determining the relative stereochemistry of the bicyclic system, for instance, by observing through-space interactions between protons on different parts of the ring structure.

NMR Studies of Reaction Intermediates

NMR spectroscopy is also a powerful tool for studying reaction intermediates in the synthesis of this compound and its derivatives. For example, in the synthesis of related bicyclo[3.2.1]octane systems, NMR is used to characterize intermediates and confirm the progression of the reaction.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₉ClO. The mass spectrum of the related compound, 3-Chlorobicyclo[3.2.1]oct-2-ene, is available and can offer insights into potential fragmentation pathways. nist.gov

The fragmentation pattern in the mass spectrum of this compound would be expected to show characteristic losses of small molecules such as CO, Cl, and HCl, as well as fragmentation of the bicyclic ring system. The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺156Molecular Ion
[M-CO]⁺128Loss of carbon monoxide
[M-Cl]⁺121Loss of a chlorine radical
[M-HCl]⁺120Loss of hydrogen chloride

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the α,β-unsaturated ketone.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (α,β-unsaturated ketone)~1685-1665Strong absorption
C=C (alkene)~1650-1600Medium to weak absorption
C-Cl (chloroalkene)~800-600Medium to strong absorption
C-H (sp² and sp³)~3100-2850Medium to strong absorptions

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net Theoretical studies on bicyclo[3.2.1]octane derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), to perform geometric structure calculations and analyze properties. nih.gov Such calculations would be essential for a thorough understanding of 4-Chlorobicyclo[3.2.1]oct-3-en-2-one.

A primary application of DFT is the optimization of molecular geometries to find stable ground states and the transition states that connect them. For this compound, these calculations would determine key structural parameters like bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the relative energies of different conformations, isomers, and transition states. This energetic information is crucial for predicting the most stable forms of the molecule and the energy barriers for various chemical reactions. For example, in studies of other bicyclic systems, DFT has been used to calculate the relative free energies between different forms of a molecule.

Table 1: Representative Data from DFT Calculations on Bicyclic Systems

SpeciesMethodBasis SetRelative Free Energy (kcal/mol)
Isomer AB3LYP6-311+G(d,p)0.00
Isomer BB3LYP6-311+G(d,p)+2.5
Transition StateB3LYP6-311+G(d,p)+15.8

DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify intermediates and characterize transition states, thereby understanding the step-by-step pathway of a chemical transformation. acs.org For this compound, this could involve studying its susceptibility to nucleophilic attack, its behavior in cycloaddition reactions, or its rearrangement pathways. Theoretical calculations on domino reactions leading to bicyclo[3.2.1]octane derivatives have successfully revealed the origins of stereoselectivity by analyzing transition state energies. acs.org

Computational models can predict the reactivity and selectivity of chemical reactions. By analyzing the electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, DFT can help predict how the molecule will interact with other reagents. This information is key to understanding regioselectivity and stereoselectivity in its reactions. For instance, the stereochemical outcomes in the synthesis of complex bicyclo[3.2.1]octane skeletons have been rationalized using DFT, proposing models to explain the observed high selectivity. acs.org

Analysis of Electronic Effects and Molecular Interactions

Beyond energetic and geometric data, computational studies provide deep insights into the electronic effects and non-covalent interactions that govern a molecule's behavior.

The rigid, three-dimensional structure of the bicyclo[3.2.1]octane framework imposes significant steric constraints. Computational analysis can quantify the steric hindrance around different sites of this compound, explaining why certain reaction pathways might be favored or disfavored. These steric repulsive interactions are critical in determining the facial selectivity of reactions, where a reagent approaches one face of the molecule preferentially over the other.

The Cieplak model is a conceptual tool used to predict the stereoselectivity of nucleophilic additions to cyclic ketones. It postulates that the preferred trajectory of the incoming nucleophile is antiperiplanar to the best sigma-donor bond adjacent to the carbonyl group, minimizing destabilizing electronic interactions in the transition state. While direct applications of the Cieplak model to this compound were not found in the literature search, this model would be a relevant theoretical framework for analyzing its reactivity. A computational study would involve analyzing the sigma-donating ability of the C-C bonds vicinal to the ketone and modeling the transition states for nucleophilic attack from both faces to see if the predictions of the model are supported by DFT energy calculations.

Torsion Angle Analysis

A computational study on bicyclo[3.2.1]octane isomers revealed key dihedral angles that define the ring conformations. For the parent bicyclo[3.2.1]octane, the six-membered ring typically adopts a chair conformation, while the five-membered ring is in an envelope conformation. The introduction of a double bond and a ketone functional group in the bicyclo[3.2.1]oct-3-en-2-one framework, along with the chlorine substituent, would significantly influence these angles. The planarity of the enone system would flatten a portion of the six-membered ring, leading to a half-chair or boat-like conformation.

X-ray crystallographic analysis of various bicyclo[3.2.1]octanoid scaffolds has been instrumental in confirming their relative stereochemistry and providing precise bond angles and torsion angles. nih.gov For instance, the structure of a related polycyclic imine derivative was confirmed by X-ray crystallography, highlighting the utility of this technique in elucidating complex bicyclic structures. nih.gov Such experimental data, when available, serves as a benchmark for validating computational models.

A theoretical study on a bicyclo[3.2.1]octane isomer provided the following calculated dihedral angles for one of its stable conformers:

Dihedral AngleValue (degrees)
DABC0.37
DEFC0.37
DHGC0.37
ABCF75.52
HGCB75.52
FEDA-59.94
BADH-59.94
ABCG75.05
EFCB75.05

Data adapted from a computational study of a bicyclo[3.2.1]octane isomer.

These values illustrate the symmetrical and strained nature of the bicyclic system. The presence of the chloro-enone moiety in this compound would alter these values, particularly around the C2-C3-C4 segment, due to changes in hybridization and electronic effects.

Quantitative Structure-Reactivity Relationships (QSAR) for Bridgehead Compounds

While specific QSAR studies focusing on the reactivity of this compound or closely related bridgehead compounds are not extensively documented, the principles of QSAR can be applied to understand how structural modifications would affect its properties. Descriptors used in such a QSAR study would likely include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometric descriptors: These relate to the 3D structure of the molecule, including molecular surface area, volume, and shape indices.

Electronic descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

A QSAR study on a series of bicyclo((aryl) methyl) benzamides, which act as glycine transporter type 1 (GlyT1) inhibitors, demonstrated that biological activity is strongly correlated with a combination of physicochemical, geometrical, and topological descriptors. nih.gov The developed QSAR model included terms for polarizability, surface tension, torsion energy, hydrogen bond donors, stretch energy, and topological diameter. nih.gov This highlights the multifaceted nature of structure-activity relationships in bicyclic systems.

In the context of this compound, a QSAR model could be developed to predict its reactivity in, for example, nucleophilic addition reactions at the carbonyl carbon or the β-carbon of the enone system. The electronic effect of the chlorine atom and the steric hindrance imposed by the bicyclic framework would be key parameters in such a model.

Conformational Analysis of the Bicyclo[3.2.1]oct-3-en-2-one Framework

The bicyclo[3.2.1]oct-3-en-2-one framework is a conformationally restrained system. Its structure consists of a six-membered ring and a five-membered ring sharing three carbon atoms. The presence of the double bond and the carbonyl group introduces significant torsional strain and limits the conformational flexibility of the molecule.

Computational studies, often employing ab initio or DFT methods, are used to determine the preferred conformations of such bicyclic systems. nih.gov For the parent bicyclo[3.2.1]octanoid scaffold, conformational analysis has shown that the major diastereomers are often thermodynamically favored by approximately 1-2 kcal/mol. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis. The coupling constants between protons provide information about the dihedral angles between them, which in turn helps to define the ring conformation. 13C NMR spectra are also valuable, as the chemical shifts of the carbon atoms are sensitive to their local geometric environment. cdnsciencepub.com Studies on a variety of bicyclic ketones have shown that 13C shieldings follow well-defined patterns that can be used for stereochemical assignments. cdnsciencepub.com

Applications of 4 Chlorobicyclo 3.2.1 Oct 3 En 2 One and Its Derivatives in Complex Organic Synthesis

Role as Versatile Building Blocks for Complex Molecules

4-Chlorobicyclo[3.2.1]oct-3-en-2-one serves as a crucial starting material for the synthesis of more elaborate molecules, primarily through its conversion to other key intermediates. The inherent reactivity of the chloroenone moiety allows for facile derivatization, making it a cornerstone in the assembly of complex bicyclic systems.

A prime example of its utility is in the synthesis of bicyclo[3.2.1]octane-2,4-dione. This transformation is a key step in the industrial production of various agrochemicals. google.com The process typically involves the reaction of this compound with an alcohol in the presence of a strong base and a catalyst to form a 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate. Subsequent hydrolysis of this intermediate furnishes the desired bicyclo[3.2.1]octane-2,4-dione. google.comjustia.com This dione (B5365651) is a pivotal precursor for a range of complex herbicidal agents.

The versatility of this compound as a building block is further highlighted by its role in the synthesis of various functionalized bicyclo[3.2.1]octane derivatives. The chlorine atom can be displaced by a variety of nucleophiles, and the enone system can undergo a range of addition reactions, providing access to a diverse array of substituted bicyclic structures.

Intermediates in the Synthesis of Natural Products and Analogues

The bicyclo[3.2.1]octane core is a recurring theme in the structures of numerous natural products, including sesquiterpenes and diterpenes. While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its role as a precursor to key bicyclic intermediates is of considerable importance.

The primary contribution of this compound in this context is its efficient conversion to bicyclo[3.2.1]octane-2,4-dione. This dione is a highly valuable intermediate for the synthesis of analogues of natural products and other biologically active molecules. For instance, bicyclo[3.2.1]octane-2,4-dione is the core structural element of the herbicide Bicyclopyrone. researchgate.net

The synthesis of potent hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides, such as Bicyclopyrone and Benzobicyclon, relies heavily on the availability of bicyclo[3.2.1]octane-2,4-dione, which is efficiently prepared from this compound. researchgate.netgoogle.com These herbicides are structurally complex molecules, and the bicyclic dione serves as the central scaffold upon which the additional functionalities are appended.

Development of New Synthetic Methodologies and Reagents

The chemical reactivity of this compound has been exploited in the development of new synthetic methodologies for the construction of bicyclic systems. The transformation of this chloroenone into bicyclo[3.2.1]octane-2,4-dione represents a significant methodological advancement, particularly in the context of large-scale industrial synthesis. google.com

The development of one-pot procedures for the conversion of this compound to bicyclo[3.2.1]octane-2,4-dione highlights the ongoing efforts to create more efficient and atom-economical synthetic methods. google.com These methods often involve a carefully orchestrated sequence of reactions, including nucleophilic substitution and hydrolysis, within a single reaction vessel, thereby avoiding the need for isolation of intermediates.

Furthermore, the study of the reactivity of this compound and its derivatives contributes to a deeper understanding of the chemistry of bridged bicyclic systems. This knowledge can then be applied to the design of new synthetic strategies and the development of novel reagents for organic synthesis. The unique combination of functional groups in this molecule makes it an interesting substrate for exploring new chemical transformations and for probing the reactivity of strained ring systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely prioritize the development of novel synthetic pathways to 4-Chlorobicyclo[3.2.1]oct-3-en-2-one that are not only high-yielding but also adhere to the principles of green chemistry. Current strategies for constructing the bicyclo[3.2.1]octane core often begin with readily available precursors like norbornene. orgsyn.org One established route involves the reaction of norbornene with dichlorocarbene, followed by hydrolysis and oxidation steps. However, these multi-step sequences can be resource-intensive.

Emerging research avenues will likely focus on:

Cascade Reactions: Designing one-pot reactions that combine multiple bond-forming events in a single operation can significantly improve efficiency by reducing intermediate isolation and purification steps. researchgate.net

Sustainable Starting Materials: Exploring routes from renewable feedstocks, such as the monoterpene carvone, could provide a more sustainable alternative to petrochemical-derived starting materials. researchgate.net

Enantioselective Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure this compound is crucial for its potential use in pharmaceuticals. This would involve exploring chiral catalysts that can control the stereochemistry during the formation of the bicyclic core. researchgate.net

Investigation of Organocatalytic and Biocatalytic Transformations of the Compound

The application of modern catalytic methods to this compound is a promising area for future investigation. Both organocatalysis and biocatalysis offer powerful tools for creating complex, chiral molecules with high selectivity and under mild conditions.

Organocatalysis: This field has revolutionized asymmetric synthesis. nih.gov For the bicyclo[3.2.1]octane framework, organocatalysts have been successfully used to facilitate domino Michael-Aldol reactions, researchgate.net cycloadditions, and annulations, yielding structures with multiple stereocenters. researchgate.netnih.govrsc.org A key future direction will be to apply these established organocatalytic strategies to the 4-chloro-substituted enone. The enone moiety is an ideal handle for conjugate additions and subsequent cyclizations, which could be rendered asymmetric using chiral amine or squaramide catalysts. rsc.org

Biocatalysis: The use of enzymes for chemical transformations offers unparalleled selectivity and sustainability. While biocatalytic transformations on this compound itself are not yet widely reported, research on related bicyclic systems provides a clear roadmap. Enzymes such as alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs) have been used for the stereoselective reduction of ketones and the oxidation of bicyclic systems, respectively. mdpi.com Future work could involve screening enzyme libraries to find biocatalysts capable of selectively reducing the ketone or performing other transformations on the 4-chloro compound, providing access to valuable chiral building blocks.

Table 1: Potential Catalytic Transformations for Future Research


Advanced Mechanistic Investigations Using State-of-the-Art Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new ones. Future research should leverage a combination of advanced spectroscopic and computational methods to probe reaction intermediates, transition states, and conformational dynamics.

For instance, studies on related bicyclic systems have successfully used:

Computational Chemistry: Density Functional Theory (DFT), MP2, and G4 calculations can be employed to model reaction pathways, predict product distributions, and understand the conformational preferences of reactive intermediates like carbenes or radicals derived from the bicyclic core. uni-giessen.de

Advanced NMR Spectroscopy: Techniques like in-situ NMR monitoring can help identify transient intermediates and provide kinetic data for reactions such as rearrangements or substitutions.

Matrix Isolation Spectroscopy: This technique allows for the direct observation and characterization of highly reactive species at low temperatures, providing invaluable mechanistic insights. uni-giessen.de

By applying these methods, researchers can elucidate the mechanisms of key transformations, such as nucleophilic substitution at the C4 position, reactions of the enone system, and potential rearrangements of the bicyclic skeleton.

Diversification of Functionalization Strategies for the Bicyclo[3.2.1]oct-3-en-2-one Core

The true value of this compound lies in its potential as a scaffold for creating a diverse library of more complex molecules. The compound possesses multiple reactive sites that can be selectively modified.

Future functionalization strategies will likely target:

The Vinyl Chloride Moiety: The chlorine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon bonds, or via nucleophilic aromatic substitution to install heteroatoms.

The Enone System: The α,β-unsaturated ketone is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles. The ketone itself can undergo aldol (B89426) reactions, Wittig olefination, or reduction.

Allylic Positions: The methylene (B1212753) groups adjacent to the double bond can be functionalized through radical or organometallic pathways.

The goal of this diversification is to synthesize novel compounds with potential biological activity. The bicyclo[3.2.1]octane skeleton is a key component of various natural products and has been incorporated into derivatives studied for their potential as BCAT1 inhibitors and other therapeutic applications. nih.gov By systematically exploring the chemical space around the this compound core, new lead compounds for drug discovery and materials science can be developed.

Table 2: Potential Sites for Molecular Functionalization



Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-chlorobicyclo[3.2.1]oct-3-en-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A key route involves oxidative cyclization of 4-hydroxycyclohept-2-enone derivatives using hypervalent iodine reagents (e.g., PhI(OH)OTs, Koser’s reagent) to form the bicyclic core . Yield optimization requires controlling temperature (0–25°C), solvent polarity (e.g., acetonitrile), and stoichiometry of the oxidizing agent. Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can researchers reliably characterize the structural conformation of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles and dihedral angles in the bicyclic system . For rapid screening, use 13C^{13}C-NMR to identify carbonyl (C=O) and chlorinated carbons, complemented by DFT calculations to model electronic environments .

Q. What spectroscopic techniques are essential for distinguishing this compound from its derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while 1H^1H-NMR detects shifts in the α-protons adjacent to the ketone and chlorine moieties. IR spectroscopy identifies C=O stretching (~1700 cm1^{-1}) and C-Cl vibrations (~550 cm1^{-1}) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carboxylates) can induce enantioselectivity during cyclization. For example, dirhodium catalysts enable stereocontrol in C-H insertion reactions, as demonstrated in related bicyclo[3.2.1]octane systems . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What computational strategies resolve contradictions in experimental data (e.g., unexpected regiochemistry in cycloaddition reactions)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetic vs. thermodynamic pathways. Compare computed 13C^{13}C-NMR chemical shifts with experimental data to validate mechanistic hypotheses .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The bicyclic framework imposes steric hindrance on the convex face, directing nucleophiles to the less hindered concave side. Substituent effects (e.g., chlorine’s electron-withdrawing nature) can be quantified using Hammett parameters or frontier molecular orbital (FMO) analysis .

Q. What are the metabolic pathways of this compound in biological systems, and how can metabolites be identified?

  • Methodological Answer : Use LC-HRMS/MS with isotopic labeling to trace hydroxylation or sulfonation metabolites. In vitro assays with liver microsomes (e.g., human CYP450 isoforms) identify phase I metabolites. Compare fragmentation patterns with databases (e.g., METLIN) .

Data Contradiction and Validation

Q. How to address discrepancies between crystallographic data and spectroscopic predictions for this compound?

  • Methodological Answer : Cross-validate using multiple techniques:

  • X-ray crystallography : Resolves absolute configuration and bond lengths.
  • Solid-state NMR : Correlates crystal packing effects with spectral shifts.
  • DFT-optimized structures : Identify computational artifacts (e.g., solvent effects not modeled in simulations) .

Q. Why might synthetic yields vary significantly across literature reports, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from impurities in starting materials (e.g., residual water in chlorinated solvents) or unoptimized catalyst loadings. Standardize protocols by:

  • Purity checks : Use GC-MS for solvents and reagents.
  • Reaction monitoring : In situ IR or 19F^{19}F-NMR (if applicable) tracks intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.